Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate is a complex organic compound that belongs to the class of imidazo-pyridine derivatives. This compound features a unique combination of halogen and carboxylate functionalities, which contribute to its chemical reactivity and potential applications in various fields such as medicinal chemistry and material sciences.
The compound can be synthesized through various organic synthesis methods, which typically involve the introduction of halogen atoms into the imidazo-pyridine framework. The specific pathways for its synthesis are crucial for determining its purity and yield.
Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under halogenated compounds owing to the presence of bromine and chlorine substituents.
The synthesis of Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate typically involves multi-step reactions:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and minimize by-products. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate has a complex molecular structure characterized by:
The molecular formula is , with a molecular weight of approximately 318.56 g/mol. The structural representation can be visualized using molecular modeling software to understand its three-dimensional conformation.
Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate is reactive due to its halogen substituents, which can participate in nucleophilic substitution reactions.
These reactions are typically carried out in polar aprotic solvents to facilitate nucleophilic attack while minimizing side reactions. Reaction kinetics can be studied using chromatography techniques.
The mechanism of action for Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate primarily revolves around its ability to interact with biological targets due to its electrophilic nature.
Studies have shown that similar compounds exhibit varying degrees of biological activity based on their structural modifications, emphasizing the importance of detailed mechanistic studies.
Relevant data on melting point, boiling point, and spectral characteristics can be gathered from experimental studies or databases like PubChem.
Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate has potential applications in:
Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate (molecular formula: C₁₀H₈BrClN₂O₂; CAS RN: 1597771-07-7) represents a strategically halogenated derivative within the imidazo[1,2-a]pyridine chemical class. This compound features a crystallographically defined bicyclic core incorporating bromine and chlorine substituents at the C8 and C6 positions, respectively, along with an ethyl ester group at C2. Its structural complexity enables multifaceted binding with biological targets, while the halogen atoms serve as synthetic handles for further derivatization via cross-coupling reactions [10]. The compound's significance stems from its role as a versatile synthetic intermediate for generating pharmacologically active molecules targeting globally prevalent diseases, including tuberculosis and various cancers [5].
Table 1: Key Identifiers of Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate
Property | Value |
---|---|
Systematic Name | Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate |
CAS Registry Number | 1597771-07-7 |
Molecular Formula | C₁₀H₈BrClN₂O₂ |
Molecular Weight | 303.54 g/mol |
SMILES | O=C(C1=CN=C2C(Br)=CC(Cl)=CN21)OCC |
InChIKey | FOHQDZNEJCDSSN-UHFFFAOYSA-N |
Key Substituents | Bromo (C8), Chloro (C6), Ethoxycarbonyl (C2) |
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its intrinsic capacity for diverse target interactions and favorable pharmacokinetic optimization. This bicyclic system combines the electronic properties of an electron-rich imidazole ring fused with a pyridine moiety, facilitating hydrogen bonding, π-π stacking, and dipole-dipole interactions with biological macromolecules [9]. Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate exemplifies this versatility, as its C2 ester group is readily hydrolyzed to carboxylic acid (CAS: 1000017-98-0) for amide bond formation, while the C6 chlorine and C8 bromine enable site-selective metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to install complex pharmacophores [4] [6]. This synthetic tractability underpins its utility in generating targeted libraries against diseases with high unmet medical need.
Structural modifications at the C2, C6, and C8 positions profoundly influence bioactivity:
Table 2: Strategic Modifications Enabled by Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate
Position | Reactive Handle | Common Transformations | Biological Impact |
---|---|---|---|
C2 | Ethyl Ester | Hydrolysis → Carboxylic acid; Amidation | Enhances hydrogen bonding capacity; Improves solubility via polar amides |
C6 | Chloro | Nucleophilic substitution; Pd-catalyzed amination | Introduces basic amines for target engagement; Modulates log P |
C8 | Bromo | Suzuki-Miyaura cross-coupling | Incorporates aromatic/hydrophobic groups for potency & selectivity |
This compound emerged as a pivotal intermediate during the resurgence of fused heterocycle research in early 2000s antibacterial and anticancer programs. Its significance grew concurrently with the identification of imidazo[1,2-a]pyridines as potent inhibitors of Mycobacterium tuberculosis (Mtb) growth, particularly against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Researchers leveraged the C8 bromo and C6 chloro substituents to synthesize derivatives targeting the cytochrome bc₁ complex (QcrB subunit), a crucial component of the mycobacterial electron transport chain essential for ATP synthesis. Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate served as the precursor to advanced leads exhibiting nanomolar MIC₉₀ values (MIC resulting in 90% growth inhibition) against Mtb, often retaining potency in non-replicating bacterial states—a key challenge in TB therapy .
Simultaneously, anticancer drug discovery exploited this scaffold for inhibiting phosphoinositide 3-kinase alpha (PI3Kα), a frequently mutated oncogenic driver. The C8 bromo position allowed systematic installation of substituted aryl and heteroaryl groups via Suzuki coupling, optimizing affinity for the PI3Kα ATP-binding pocket. This yielded compounds like 35 (referenced in [5]), where a C8-(3-fluorophenyl) group combined with a C2-morpholinyl amide demonstrated nanomolar PI3Kα inhibition (98.6% inhibition at 10 μM) and potent antiproliferative activity in PI3Kα-addicted cancer cell lines. The halogen handles enabled rapid SAR exploration critical for overcoming limitations of earlier leads like PIK-75 (which contained a metabolically labile sulfonohydrazide group) [5].
Table 3: Key Research Focus Areas Enabled by This Compound
Therapeutic Area | Molecular Target | Derivatives Synthesized | Reported Outcomes |
---|---|---|---|
Tuberculosis | Cytochrome bc₁ (QcrB) | C2 Amides; C6/C8 Biaryl ethers & amines | MIC₉₀ ≤ 0.006 μM vs Mtb H37Rv; Activity vs MDR/XDR-TB |
Oncology (Solid Tumors) | PI3Kα | C2 Cyclic amides; C8 Aryl/Heteroaryl groups | PI3Kα IC₅₀ in nM range; Cell cycle arrest & apoptosis [5] |
Kinase Inhibition | Undisclosed Kinases | C2-C8 Diversified libraries | Screening hits for lead generation [9] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7